molecular formula C9H10N2O2 B1311423 2-Allyl-6-nitroaniline CAS No. 154490-95-6

2-Allyl-6-nitroaniline

Cat. No.: B1311423
CAS No.: 154490-95-6
M. Wt: 178.19 g/mol
InChI Key: SBCUCTGDLIUQRC-UHFFFAOYSA-N
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Description

2-Allyl-6-nitroaniline is an organic compound with the molecular formula C9H10N2O2 It is a derivative of aniline, where the amino group is substituted with an allyl group at the second position and a nitro group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Allyl-6-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2-allylaniline. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the allyl group may be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 2-allyl-6-nitrobenzaldehyde or 2-allyl-6-nitrobenzoic acid.

    Reduction: Formation of 2-allyl-6-aminoaniline.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-Allyl-6-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and amino groups.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-allyl-6-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules. The allyl group provides additional reactivity, allowing the compound to participate in various chemical transformations. The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

    2-Nitroaniline: Similar structure but lacks the allyl group. It is primarily used in the synthesis of dyes and pigments.

    3-Nitroaniline: Nitro group at the third position, used in the production of pharmaceuticals and agrochemicals.

    4-Nitroaniline: Nitro group at the fourth position, widely used in the manufacture of dyes and rubber chemicals.

Uniqueness of 2-Allyl-6-nitroaniline: The presence of both an allyl group and a nitro group in this compound provides unique reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs.

Properties

IUPAC Name

2-nitro-6-prop-2-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-2-4-7-5-3-6-8(9(7)10)11(12)13/h2-3,5-6H,1,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCUCTGDLIUQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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